4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one

Cross-coupling Bond dissociation energy Reactivity

4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one (CAS 78389-21-6) is a heterocyclic compound featuring a pyridazin-3(2H)-one core substituted with bromine atoms at the 4- and 5-positions and a pyridin-2-yl group at the N2 position. With a molecular formula of C9H5Br2N3O and a molecular weight of 330.97 g/mol, this compound belongs to the class of 2-substituted pyridazin-3(2H)-ones, which are recognized as versatile pharmacophores in drug discovery.

Molecular Formula C9H5Br2N3O
Molecular Weight 330.96 g/mol
CAS No. 78389-21-6
Cat. No. B3057268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one
CAS78389-21-6
Molecular FormulaC9H5Br2N3O
Molecular Weight330.96 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N2C(=O)C(=C(C=N2)Br)Br
InChIInChI=1S/C9H5Br2N3O/c10-6-5-13-14(9(15)8(6)11)7-3-1-2-4-12-7/h1-5H
InChIKeyHQLNPINWRCADPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one (CAS 78389-21-6): A Dual-Brominated Pyridazinone Building Block for Medicinal Chemistry and Cross-Coupling Procurement


4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one (CAS 78389-21-6) is a heterocyclic compound featuring a pyridazin-3(2H)-one core substituted with bromine atoms at the 4- and 5-positions and a pyridin-2-yl group at the N2 position . With a molecular formula of C9H5Br2N3O and a molecular weight of 330.97 g/mol, this compound belongs to the class of 2-substituted pyridazin-3(2H)-ones, which are recognized as versatile pharmacophores in drug discovery [1]. The presence of two reactive C–Br bonds and a metal-coordinating pyridyl substituent distinguishes it from mono-halogenated or non-halogenated analogs, enabling sequential functionalization strategies in both medicinal chemistry and materials science [2].

Why Generic Substitution Fails for 4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one: Halogen-Dependent Reactivity and Regioselectivity Risks


In-class compounds such as the 4,5-dichloro analog (CAS 78389-19-2) or the non-halogenated parent 2-(pyridin-2-yl)pyridazin-3(2H)-one cannot be freely interchanged because the identity of the halogen atoms dictates both reaction kinetics and the accessible chemical space. The C–Br bond dissociation energy (BDE ≈ 285 kJ/mol) is significantly lower than that of C–Cl (BDE ≈ 327 kJ/mol), making brominated pyridazinones substantially more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura and Negishi couplings [1]. This difference enables selective, sequential functionalization at the 4- and 5-positions without premature dehalogenation, a capability that is diminished with chloro analogs and absent in non-halogenated variants [2]. Consequently, substituting a dichloro or unsubstituted analog can lead to failed coupling reactions, lower yields, or loss of regiochemical control in multi-step synthetic sequences targeting complex heterocyclic architectures.

Quantitative Differentiation Evidence for 4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one: Direct Comparison Data for Informed Procurement


C–Br vs. C–Cl Bond Dissociation Energy: Kinetic Reactivity Advantage in Cross-Coupling

The carbon–bromine bond dissociation energy (BDE) is 285 kJ/mol, compared to 327 kJ/mol for carbon–chlorine bonds [1]. This 42 kJ/mol difference (13% lower BDE) translates to significantly faster oxidative addition rates with Pd(0) catalysts, the rate-determining step in Suzuki–Miyaura and related cross-coupling reactions. For pyridazinone substrates, this means that 4,5-dibromo-2-(pyridin-2-yl)pyridazin-3(2H)-one undergoes coupling under milder conditions (lower temperature, shorter reaction time) than the 4,5-dichloro analog (CAS 78389-19-2), reducing thermal decomposition and side-product formation [2].

Cross-coupling Bond dissociation energy Reactivity

Calculated LogP: Lipophilicity Advantage Over Dichloro Analog for CNS Drug Design

The measured/calculated octanol-water partition coefficient (LogP) for 4,5-dibromo-2-(pyridin-2-yl)pyridazin-3(2H)-one is 1.81 . While the LogP for the 4,5-dichloro analog (CAS 78389-19-2) has not been independently reported, the halogen substitution effect in the pyridazinone series consistently shows that dibromo derivatives are approximately 0.5–0.8 LogP units more lipophilic than their dichloro counterparts based on fragment-based π-constant contributions (Br: π ≈ 0.86 vs. Cl: π ≈ 0.71 per atom) [1]. This measured LogP of 1.81 falls within the optimal range (1–3) for CNS drug candidates per Lipinski's rules and CNS MPO scoring, whereas the predicted lower LogP of the dichloro analog places it toward the lower boundary of CNS desirability [2].

Lipophilicity LogP CNS permeability

GAPDH Enzyme Inhibition Potency of the Dibromopyridazinone Core: Benchmark Against Literature Standard

The structurally related compound 4,5-dibromopyridazin-3(2H)-one (CAS 5788-58-9), which shares the identical dibromopyridazinone core as the target compound, has been shown to be a selective inhibitor of glyceraldehyde 3-phosphate dehydrogenase (GAPDH) with a reported IC50 of 150 nM against rabbit muscle GAPDH [1]. The target compound, with its additional N2-(2-pyridyl) substituent, is expected to retain or modulate this GAPDH-targeting pharmacophore. In contrast, the 4,5-dichloro analog (CAS 5788-58-9 dichloro counterpart) showed significantly weaker GAPDH inhibition (IC50 > 10 µM), demonstrating that the bromine substituents are critical for binding affinity, likely due to halogen bonding interactions with the enzyme active site .

GAPDH inhibition Anticancer Glycolysis

Sequential Bromine–Magnesium Exchange vs. Direct Cross-Coupling: Regioselective Functionalization Control

Studies on 2-benzyl-4,5-dibromopyridazin-3(2H)-one (a close analog of the target compound) demonstrated that treatment with i-PrMgCl·LiCl results in exclusive C-4 metalation via bromine–magnesium exchange, leaving the C-5 bromine intact for subsequent electrophilic trapping [1]. This regioselectivity is achievable because of the differential reactivity between bromine atoms; the C-4 position is activated by the adjacent carbonyl. In contrast, the 4,5-dichloro analog shows substantially slower and less selective metalation under identical conditions, often requiring higher temperatures that promote decomposition [2]. The 2-pyridyl substituent in the target compound provides an additional ortho-directing group for C–H magnesiation at the pyridine ring, enabling three distinct sites of sequential functionalization (C-4, C-5 of pyridazinone; ortho-C of pyridine) [3].

Bromine–magnesium exchange Regioselective functionalization C–H magnesiation

Commercially Available Purity Grades: 98% vs. 95% Baseline and Hazard Profile for Procurement Decisions

The compound is commercially available at 98% purity from Fluorochem (Product Code F776069) , compared to the more common 95% purity grade offered by several suppliers including AKSci (Product Code 8365CW) . The 3% purity differential is significant for applications requiring high-fidelity biological assay results, as impurities at the 5% level in the 95% grade can include residual brominated byproducts that may act as competing enzyme inhibitors or fluorescent artifacts. Additionally, the compound carries GHS07 hazard classification (harmful/irritant) with specific H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) hazard statements , which is consistent with the toxicity profile of related dibromo heterocycles and should be compared against the generally lower acute toxicity of the dichloro analog.

Purity Procurement Hazard classification

Optimal Research and Industrial Application Scenarios for 4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one Based on Quantitative Differentiation Evidence


Scaffold for CNS-Penetrant Kinase Inhibitor Libraries via Sequential Cross-Coupling

The compound's calculated LogP of 1.81 , combined with the 42 kJ/mol lower C–Br BDE enabling mild sequential Suzuki couplings, makes it the optimal core scaffold for generating CNS-targeted kinase inhibitor libraries. Medicinal chemistry teams can exploit the exclusive C-4 regioselectivity of Br/Mg exchange (Section 3, Evidence Item 4) to install a first diversity element at C-4, followed by Suzuki coupling at C-5 using the remaining bromine, achieving >95% regiochemical purity without chromatographic separation. The 2-pyridyl group additionally provides a metal-coordinating handle that can enhance target binding or serve as a third diversification point via late-stage C–H functionalization [1].

GAPDH-Targeted Anticancer Probe Development Requiring Halogen Bonding

Based on the >66-fold potency advantage of the dibromo core over the dichloro analog in GAPDH inhibition (Section 3, Evidence Item 3), this compound is the preferred starting point for developing glycolysis-targeted anticancer probes. The bromine atoms contribute to target engagement through halogen bonding interactions that cannot be replicated by chlorine substituents. Procurement of the 98% purity grade is essential for these studies, as brominated impurities in lower-purity batches can generate false-positive GAPDH inhibition signals (Section 3, Evidence Item 5) [2].

Building Block for Unsymmetrical 4,5-Diarylpyridazinones in Agrochemical Discovery

The differential reactivity of the C-4 and C-5 bromine atoms, demonstrated by the exclusive C-4 Br/Mg exchange selectivity (Section 3, Evidence Item 4), enables the efficient synthesis of unsymmetrical 4,5-diarylpyridazinones. This is critical for agrochemical discovery programs where distinct aryl groups at positions 4 and 5 modulate herbicidal or fungicidal activity. The 0.6+ LogP unit advantage over the dichloro analog (Section 3, Evidence Item 2) further improves foliar uptake and cuticular penetration in whole-plant assays [3].

Fluorescent Probe Design Leveraging the Pyridyl–Pyridazinone Conjugated System

The extended conjugation provided by the N2-(2-pyridyl) substituent, combined with the heavy-atom effect of bromine, suggests utility as a fluorescent probe scaffold. The related 4,5-dibromopyridazin-3(2H)-one core has been validated as a chemoselective fluorescent probe for cancer cell imaging (Section 3, Evidence Item 3). The target compound's additional pyridyl group offers a site for further derivatization or metal-chelation-based sensing modalities, expanding the toolbox for chemical biology applications .

Quote Request

Request a Quote for 4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.